Cas no 1693868-73-3 (4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole)
4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1693868-73-3
- EN300-1145467
- 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
-
- Inchi: 1S/C10H10Cl2FN/c1-10(2)4-14-6-3-5(11)9(13)8(12)7(6)10/h3,14H,4H2,1-2H3
- InChI Key: HOZCREJFJVGLSL-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=CC2=C1C(C)(C)CN2)Cl)F
Computed Properties
- Exact Mass: 233.0174329g/mol
- Monoisotopic Mass: 233.0174329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 12Ų
4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145467-1.0g |
4,6-dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole |
1693868-73-3 | 1g |
$0.0 | 2023-06-09 |
4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Comprehensive Overview of 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1693868-73-3)
The compound 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole, identified by its CAS number 1693868-73-3, is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the presence of chloro and fluoro substituents, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly exploring its potential applications, particularly in drug discovery and crop protection.
One of the key reasons for the growing interest in 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is its role as a building block for heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, often found in molecules with antimicrobial, anti-inflammatory, and anticancer properties. The addition of halogen atoms (chlorine and fluorine) enhances the compound's reactivity and bioavailability, making it a versatile candidate for further derivatization. Recent studies have highlighted its potential in targeting enzyme inhibitors and receptor modulators, aligning with current trends in precision medicine.
In the context of agrochemical innovation, 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has shown promise as a precursor for pesticide development. The fluoro and chloro groups contribute to the compound's stability and efficacy, which are critical factors in designing next-generation crop protection agents. With the global push toward sustainable agriculture, researchers are investigating how this compound can be integrated into environmentally friendly formulations that minimize ecological impact while maximizing yield.
The synthesis and characterization of 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involve advanced organic chemistry techniques, including halogenation and cyclization reactions. Analytical methods such as NMR spectroscopy and mass spectrometry are routinely employed to confirm its purity and structural integrity. These methodologies are essential for ensuring the compound's suitability in high-value applications, particularly in pharmaceutical manufacturing and material science.
From a commercial perspective, the demand for 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is driven by its utility in custom synthesis and contract research organizations (CROs). Companies specializing in fine chemicals and intermediates are actively stocking this compound to meet the needs of academic and industrial clients. Its CAS number 1693868-73-3 serves as a unique identifier, facilitating procurement and regulatory compliance across global markets.
Looking ahead, the future of 4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole appears promising, with ongoing research exploring its potential in green chemistry and catalysis. As the scientific community continues to uncover new applications, this compound is poised to play a pivotal role in advancing drug discovery and sustainable agrochemicals. Its combination of structural novelty and functional versatility ensures its relevance in cutting-edge scientific endeavors.
1693868-73-3 (4,6-Dichloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)